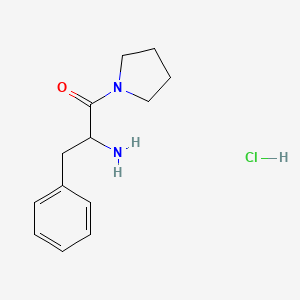
2-Amino-3-phenyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride
Descripción general
Descripción
2-Amino-3-phenyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2O and its molecular weight is 254.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Amino-3-phenyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride, also known as a synthetic cathinone, has garnered attention for its diverse biological activities. This compound belongs to a class of substances that exhibit psychoactive properties and has been studied for its potential applications in pharmacology and toxicology.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes an amino group, a phenyl ring, and a pyrrolidine moiety, which contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 260.76 g/mol |
| CAS Number | 1236272-34-6 |
| Melting Point | Not available |
| Solubility | Soluble in water |
The biological activity of this compound primarily involves its interaction with monoamine transporters. It acts as an inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of other stimulants like cocaine and methamphetamine, which can lead to heightened mood and increased energy levels.
Key Biological Effects
- Psychoactive Effects : The compound exhibits stimulant properties, enhancing alertness and euphoria.
- Antimicrobial Activity : Recent studies suggest potential antimicrobial effects, although further research is needed to elucidate the mechanisms involved.
Case Studies
-
Psychoactivity Assessment :
A study published in MDPI analyzed the psychoactive effects of various synthetic cathinones, including this compound. The results indicated significant monoamine reuptake inhibition, particularly affecting dopamine levels, which correlates with its stimulant effects . -
Toxicological Evaluation :
Investigations into the toxicological profile revealed that while the compound exhibits stimulant properties, it also poses risks of dependency and adverse effects similar to other psychoactive substances. Reports highlighted cases of acute toxicity following recreational use .
Pharmacokinetics
The pharmacokinetic properties of synthetic cathinones vary widely but generally include rapid absorption and distribution within the body. Metabolism typically involves phase I reactions such as oxidation and reduction, followed by phase II conjugation reactions to enhance water solubility for excretion .
Comparative Analysis with Similar Compounds
The following table compares this compound with other related synthetic cathinones:
| Compound Name | DAT Inhibition | NET Inhibition | Psychoactive Effects |
|---|---|---|---|
| 2-Amino-3-phenyl-1-(1-pyrrolidinyl)-1-propanone HCl | High | Moderate | Yes |
| Mephedrone | High | High | Yes |
| Methcathinone | Moderate | Moderate | Yes |
Propiedades
IUPAC Name |
2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15;/h1-3,6-7,12H,4-5,8-10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFPVPUOOAOXTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















